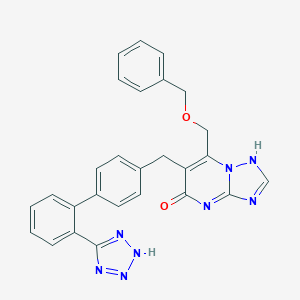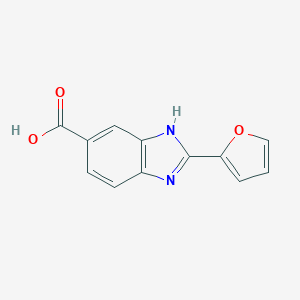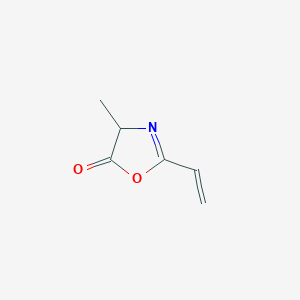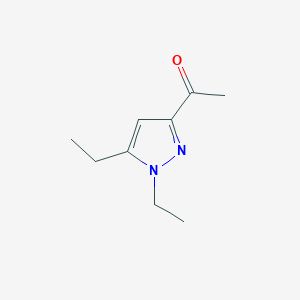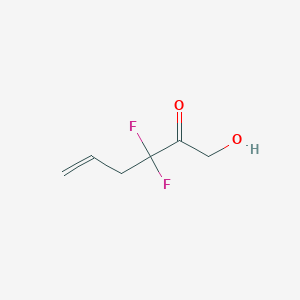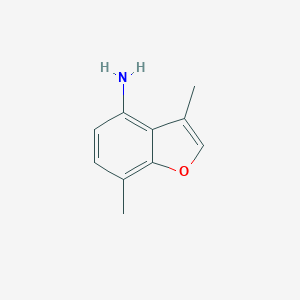
3,7-Dimethylbenzofuran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylbenzofuran-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. This compound is also known as DMBAF and has a molecular formula of C10H11NO. The aim of
Mecanismo De Acción
The mechanism of action of DMBAF is not fully understood yet. However, it has been suggested that DMBAF can act as a charge transport material due to its high electron affinity. DMBAF can also form hydrogen bonds with other molecules, which can affect its electronic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DMBAF. However, it has been reported that DMBAF can cause DNA damage in human cells, which suggests that it may have potential carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability. However, the limitations of using DMBAF are its potential carcinogenic properties and limited information available on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of DMBAF. One of the most significant future directions is to study its potential use in organic electronic devices further. DMBAF can be used as a hole-transporting material in OLEDs and as a donor material in OPVs. Further research can be conducted to optimize the performance of these devices using DMBAF. Another future direction is to study the potential health effects of DMBAF further. More research is required to understand the biochemical and physiological effects of DMBAF and to determine its potential carcinogenic properties conclusively.
Conclusion:
In conclusion, DMBAF is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. DMBAF has been studied for its potential use in organic electronic devices and as a donor material in OPVs. The mechanism of action of DMBAF is not fully understood yet, and there is limited information available on its biochemical and physiological effects. The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability, while the limitations are its potential carcinogenic properties and limited information available on its biochemical and physiological effects. There are several future directions for the study of DMBAF, including further research on its potential use in organic electronic devices and its potential health effects.
Métodos De Síntesis
DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The yield of DMBAF obtained from this method is high, and the purity of the compound is also excellent.
Aplicaciones Científicas De Investigación
DMBAF has been studied for its potential use in various scientific research applications. One of the most significant applications of DMBAF is in the field of organic electronic devices. DMBAF can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and high glass transition temperature. DMBAF has also been studied for its potential use in organic photovoltaics (OPVs) as a donor material due to its high electron affinity and low bandgap.
Propiedades
Número CAS |
187268-00-4 |
|---|---|
Nombre del producto |
3,7-Dimethylbenzofuran-4-amine |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5H,11H2,1-2H3 |
Clave InChI |
OFMHUMITFWYUJU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
SMILES canónico |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
Sinónimos |
4-Benzofuranamine, 3,7-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



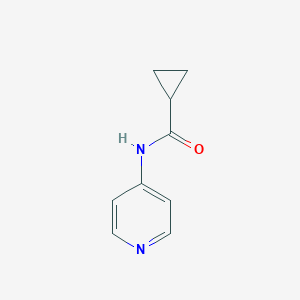
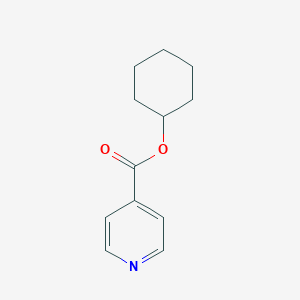
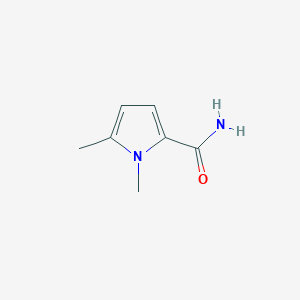
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
